![molecular formula C6H5N3 B1601997 2-Methylpyrimidine-4-carbonitrile CAS No. 64571-34-2](/img/structure/B1601997.png)
2-Methylpyrimidine-4-carbonitrile
Overview
Description
2-Methylpyrimidine-4-carbonitrile (2-MPyCN) is a heterocyclic compound, which belongs to the pyrimidine family of organic compounds. It is a colorless, odorless, and crystalline solid, which is soluble in water and alcohol. 2-MPyCN has been found to have a wide range of applications in the fields of organic synthesis, materials science, and pharmaceuticals. Its ability to form strong carbon-nitrogen bonds makes it an attractive building block for the synthesis of various compounds. Additionally, 2-MPyCN is used in the production of various drugs, such as antifungal and antiviral agents.
Scientific Research Applications
Organic Nonlinear Optical Materials
2-Methylpyrimidine-4-carbonitrile has been used in the synthesis of organic nonlinear optical (NLO) single crystals . These materials are crucial for the development of various optoelectronic devices. The overlap of π-orbitals in the molecule leads to delocalization of intermolecular charge distribution, resulting in large hyperpolarizabilities and high optical nonlinearity .
Synthesis of 2-Anilinopyrimidines
2-Methylpyrimidine-4-carbonitrile can be used in the synthesis of 2-anilinopyrimidines . These compounds are obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
Material Science Research
This compound is also used in material science research . It’s often used in experiments to study its properties and potential applications in various fields .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including anticancer . They are recognized as valuable compounds in the treatment of cancer due to their structural resemblance with the nucleotide base pair of DNA and RNA .
Mode of Action
For instance, some pyrimidine derivatives have been found to exhibit anticancer activity by interacting with DNA and RNA . The substitution of 2-pyridyl group at C-2, amino group at C-4 increases activity .
Biochemical Pathways
Pyrimidine derivatives have been associated with various biochemical pathways related to their biological activities .
Pharmacokinetics
The compound’s molecular weight (11913) and its physical form (solid) suggest that it may have certain pharmacokinetic properties .
Result of Action
Pyrimidine derivatives have been associated with various cellular effects, including cell proliferation, viability, differentiation, apoptosis, and migration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methylpyrimidine-4-carbonitrile. For instance, storage temperature can affect the stability of the compound . .
properties
IUPAC Name |
2-methylpyrimidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-8-3-2-6(4-7)9-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCDLLAVPSEMGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494691 | |
Record name | 2-Methylpyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrimidine-4-carbonitrile | |
CAS RN |
64571-34-2 | |
Record name | 2-Methylpyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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